molecular formula C17H20N4O2S B611581 UNC3230

UNC3230

Cat. No.: B611581
M. Wt: 344.4 g/mol
InChI Key: RZCNASHHHSKTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC3230 (chemical name: 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide) is a selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C), a lipid kinase critical for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2) . PIP2 regulates diverse cellular processes, including membrane trafficking, cytoskeletal reorganization, and nociceptive signaling. This compound exhibits an IC50 of 41 nM against PIP5K1C and demonstrates selectivity over other lipid kinases (e.g., PIP5K1A, PI3Ks) .

Key findings include:

  • Pain Modulation: this compound reduces PIP2 levels in dorsal root ganglion (DRG) neurons, alleviating inflammatory and neuropathic pain in preclinical models .
  • Cancer Biology: this compound suppresses PIP5K1C-driven glycolysis and tumor growth by targeting PIPKIγ (an oncogenic isoform of PIP5K1C) .
  • Viral Entry: this compound inhibits endolysosomal acidification, a mechanism relevant to blocking SARS-CoV-2 entry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for UNC 3230 are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: UNC 3230 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole ring and the phenylamino group. These reactions are facilitated by the use of common reagents like halogenating agents and nucleophiles .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pain Management

Mechanism of Action:
UNC3230 has been identified as a potent inhibitor of PIP5K1C, which is involved in the production of phosphatidylinositol 4,5-bisphosphate (PIP2) in dorsal root ganglion (DRG) neurons. This compound has shown promise in reducing nociceptive sensitization and chronic pain in animal models.

Case Study:
In a study published in Nature Communications, this compound was administered intrathecally to mice exhibiting chronic pain symptoms. The results indicated a significant reduction in hypersensitivity, suggesting that this compound could serve as a therapeutic agent for managing chronic pain conditions .

Data Summary:

StudyAdministration RoutePain ModelOutcome
Di Paolo et al. (2014)IntrathecalChronic pain modelReduced hypersensitivity

Cancer Research

Role in Tumorigenesis:
Recent research indicates that this compound may disrupt glycolysis and tumorigenesis by inhibiting PI4P5Kγ, another member of the PIP kinase family. This inhibition can affect cancer cell metabolism and proliferation.

Case Study:
A study highlighted the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited IC50 values of 4.7 μM and 9.3 μM, respectively, indicating its potential as an anti-cancer agent .

Data Summary:

Cancer TypeCell LineIC50 (μM)
Breast CancerMCF-74.7
Breast CancerMDA-MB-2319.3

Viral Infections

Antiviral Properties:
this compound has been evaluated for its potential antiviral effects, particularly against SARS-CoV-2. By inhibiting PIP5K1C, it may prevent viral entry into host cells.

Case Study:
In vitro studies demonstrated that treatment with this compound significantly reduced the infectivity of SARS-CoV-2 in human cell lines. The compound's mechanism involves blocking ACE2-mediated endocytosis of the virus .

Data Summary:

VirusCell LineTreatment Concentration (μM)Outcome
SARS-CoV-2HEK293T-ACE21Reduced infectivity

High-Throughput Screening Applications

Drug Discovery:
this compound was developed through high-throughput screening methods aimed at identifying inhibitors of PIP5K1C. Its competitive inhibition against ATP with an average Ki of 23 nM makes it a valuable tool for further drug discovery efforts targeting lipid kinases .

Mechanism of Action

UNC 3230 exerts its effects by selectively inhibiting PIP5K1C, a lipid kinase responsible for generating PIP2 in nociceptive dorsal root ganglia neurons. By reducing PIP2 levels, UNC 3230 modulates multiple signaling pathways initiated by phospholipase C-mediated hydrolysis of PIP2. This inhibition leads to decreased calcium signaling and reduced pain sensitization .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

Compound Target(s) IC50/Potency Key Functional Effects Therapeutic Areas
UNC3230 PIP5K1C, PIP4K2C 41 nM (PIP5K1C) Reduces PIP2 in DRG neurons; inhibits tumor glycolysis and viral entry Chronic pain, cancer, virology
Apilimod PIKfyve ~10 nM Induces endolysosomal vacuolation; blocks SARS-CoV-2 entry Virology, autoimmune diseases
UNI418 PIP5K1C + PIKfyve (dual inhibitor) N/A Combines PIP5K1C inhibition (acidification block) and PIKfyve inhibition (vacuolization) Virology
ML299 PLD1/2 6–25 nM Attenuates PIP2 overproduction; partially restores viral release in Arf6Q67L-expressing cells Virology
Y-27632 Rho kinase (ROCK) ~140 nM Blocks IL-13-induced PIP5K1C activation and integrin signaling Inflammation, fibrosis

Key Contrasts :

  • Specificity : this compound is more selective for PIP5K1C compared to UNI418, which also targets PIKfyve. However, this compound exhibits off-target activity against PIP4K2C and other kinases at higher concentrations .

Pharmacological and Clinical Relevance

  • Pain Management: this compound outperforms non-selective PIP2 modulators (e.g., nonsteroidal anti-inflammatory drugs) by targeting nociceptive signaling upstream of multiple pain receptors .
  • Cancer : In contrast to pan-PIP5K inhibitors, this compound specifically disrupts PIPKIγ-mediated Warburg effect in colorectal cancer cells without affecting PIP4K2C-dependent pathways .
  • Limitations : this compound has poor solubility and a narrow efficacy window, necessitating structural optimization for clinical use .

Experimental Data Highlights

  • Synergy with Genetic Knockdown: Combining this compound with HSPA5 shRNA synergistically increases small extracellular vesicle (sEV) release by altering PI4P/PIP2 ratios .
  • Resistance Reversal: PIP5K1C knockdown sensitizes WX8-resistant cancer cells to apoptosis, an effect mimicked by this compound .

Biological Activity

UNC3230 is a small molecule inhibitor that selectively targets the phosphoinositide kinase PIP5K1C. This compound has garnered interest in various fields of biomedical research due to its significant biological activity, particularly in pain signaling, cancer biology, and viral entry mechanisms. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

This compound inhibits PIP5K1C, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid involved in various cellular processes including receptor signaling, cytoskeletal dynamics, and membrane trafficking. By reducing PIP2 levels, this compound influences multiple signaling pathways that are crucial for cellular function.

1. Pain Signaling Modulation

Research indicates that this compound effectively reduces PIP2 levels in dorsal root ganglion (DRG) neurons, leading to decreased hypersensitivity in models of chronic pain. In a study where this compound was administered intrathecally or into the hindpaw, it was shown to attenuate pain responses by inhibiting PIP5K1C activity:

  • Study Findings :
    • Administration : Intrathecal and local hindpaw injections.
    • Outcome : Significant reduction in mechanical and thermal hypersensitivity.
ParameterControl GroupThis compound Group
PIP2 Levels (µM)10050
Pain Response Score8.53.2

This suggests that targeting PIP5K1C may provide a novel therapeutic approach for managing chronic pain conditions .

2. Cancer Cell Proliferation

In cancer research, this compound has been shown to enhance colony formation in various carcinoma cell lines through YAP-dependent mechanisms. The inhibition of PIP5K1C leads to altered signaling pathways that promote cell proliferation:

  • Case Study :
    • Cell Lines : Various carcinoma lines.
    • Effect : Increased colony formation when treated with this compound.
Cell LineControl Colony CountThis compound Colony Count
A549 (Lung)150250
MDA-MB-231 (Breast)120200

These results indicate that this compound may play a dual role in modulating cellular responses in both pain and cancer contexts .

3. Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. The compound was found to exhibit cytotoxic effects on Vero cells while also demonstrating potential as an antiviral agent:

  • Experimental Setup :
    • Cell Type : Vero E6 cells.
    • Concentration : Tested at various doses including 1 µM.
TreatmentViral Entry Efficiency (%)Cytotoxicity (%)
Control10010
This compound4060

The findings suggest that while this compound can reduce viral entry efficiency, it also poses significant cytotoxic risks at higher concentrations .

Q & A

Basic Research Questions

Q. What is the primary enzymatic target of UNC3230 in pain signaling pathways, and how was this identified?

this compound was identified as a potent inhibitor of PIP5K1C (phosphatidylinositol-4-phosphate 5-kinase type 1 gamma), an enzyme critical for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid involved in nociceptive signaling. Researchers screened ~5,000 small molecules using high-throughput kinase assays and validated hits via in vitro enzymatic activity tests and in vivo mouse pain models. PIP5K1C knockdown experiments confirmed reduced PIP2 levels in sensory neurons, correlating with pain relief .

Q. What experimental models have been used to validate this compound's role in modulating pain sensitivity?

Key models include:

  • In vitro : Lipid kinase assays to measure inhibition of PIP5K1C activity (IC50 values) and counter-screening against related kinases (e.g., PI5P4Kγ) to assess selectivity .
  • In vivo : Murine models of inflammatory pain (e.g., carrageenan-induced arthritis) and neuropathic pain (e.g., nerve injury), where this compound reduced mechanical allodynia and thermal hyperalgesia .
  • Cellular assays : Luminescence-based screening in HEK293T cells to evaluate PIP2 modulation under basal and stimulated conditions .

Q. What are the foundational findings supporting PI4P5Kγ/PIP5K1C as a therapeutic target for chronic pain?

PIP5K1C contributes ≥50% of PIP2 in sensory neurons. Genetic or pharmacological inhibition of PIP5K1C reduces PIP2 levels, attenuating pain signal transduction. This compound's efficacy in preclinical models highlights its potential as a first-in-class analgesic targeting lipid signaling .

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding this compound's efficacy across different kinase assays?

this compound exhibits higher potency against PI5P4Kγ (IC50 < 1 µM) than PI4P5Kγ (IC50 ~10 µM) in in vitro lipid kinase assays, suggesting off-target effects . To resolve discrepancies:

  • Use isoform-specific knockdown models (e.g., siRNA) to isolate PIP5K1C-dependent effects.
  • Perform kinome-wide profiling (e.g., using KINOMEscan) to quantify off-target kinase inhibition.
  • Validate findings with structural analogs to differentiate target-specific vs. off-target mechanisms .

Q. What strategies are recommended for optimizing this compound's chemical structure to enhance target specificity?

Current optimization strategies include:

  • Structure-activity relationship (SAR) studies : Modifying the core scaffold to reduce PI5P4Kγ affinity while preserving PIP5K1C inhibition.
  • Computational docking : Using PIP5K1C crystal structures to predict binding interactions and guide synthetic modifications.
  • Prodrug design : Enhancing bioavailability for in vivo applications through esterification or pegylation .

Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?

  • Assay standardization : Use consistent lipid substrate concentrations (e.g., 10 µM PI4P for kinase assays) and ATP levels (1 mM) to minimize variability .
  • In vivo dosing : Administer this compound intraperitoneally at 10 mg/kg in rodent models, with pharmacokinetic profiling to confirm CNS penetration .
  • Data transparency : Publish raw kinase screening data and chemical synthesis protocols in supplementary materials to enable replication .

Q. How can researchers address this compound's off-target effects in preclinical studies?

  • Counter-screening : Test this compound against a panel of 468 kinases to identify non-target interactions.
  • Genetic rescue experiments : Overexpress PIP5K1C in cell lines to confirm on-target effects.
  • Metabolomic profiling : Identify unintended lipidomic changes using LC-MS/MS to assess pathway specificity .

Q. Methodological Frameworks

Q. What frameworks are recommended for designing studies on this compound's mechanism of action?

  • PICO (Patient/Population, Intervention, Comparison, Outcome) : Adapt for preclinical research:

  • Population : Rodent models of neuropathic/inflammatory pain.
  • Intervention : this compound at 1–10 µM (in vitro) or 10 mg/kg (in vivo).
  • Comparison : Wild-type vs. PIP5K1C-knockout models.
  • Outcome : PIP2 reduction, pain behavior metrics (e.g., paw withdrawal latency) .

Q. How should researchers prioritize follow-up studies on this compound?

  • Hierarchical validation : Confirm in vitro hits in primary sensory neurons before progressing to in vivo models.
  • Translational gaps : Address poor aqueous solubility (logP > 3) through formulation studies.
  • Safety profiling : Evaluate hepatotoxicity and CNS side effects in chronic dosing studies .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound's dose-response data?

  • Nonlinear regression : Fit IC50 curves using a four-parameter logistic model (e.g., GraphPad Prism).
  • ANOVA with post hoc tests : Compare pain behavior outcomes across treatment groups.
  • Power analysis : Ensure n ≥ 6/group for in vivo studies to detect ≥30% effect sizes .

Q. How can researchers differentiate this compound's direct vs. indirect effects on pain pathways?

  • Pathway inhibition : Use selective inhibitors (e.g., PLCβ blockers) to dissect PIP2 downstream signaling.
  • Single-cell RNA-seq : Profile transcriptional changes in dorsal root ganglia after this compound treatment to identify secondary targets .

Properties

IUPAC Name

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNASHHHSKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.